923950-08-7 - 923950-08-7

923950-08-7

Catalog Number: EVT-242433
CAS Number: 923950-08-7
Molecular Formula: C149H221N37O49
Molecular Weight: 3314.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dulaglutide, marketed by Eli Lilly as Trulicity, is a once-weekly subcutaneous glucagon-like peptide-1 (GLP-1) receptor agonist designed using recombinant DNA technology; it has been approved as an adjunct therapy to diet and exercise in the management of 2 diabetes (T2DM). Dulaglutide was initially approved by the FDA in 2014, and in February 2020 was approved for use in patients with T2DM and multiple cardiovascular risk factors for the prevention of cardiovascular events. It is the first T2DM drug approved to reduce major adverse cardiovascular events (MACE) risk in primary and secondary prevention populations.
Dulaglutide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to dulaglutide therapy.
Dulaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that is 90% homologous to native human GLP-1 (7-37) and is composed of a dipeptidyl peptidase-IV-protected GLP-1 analog covalently linked to a human immunoglobulin G4 (IgG4)-Fc heavy chain, with antihyperglycemic activity. Upon administration, dulaglutide binds to and activates GLP-1 receptors, thereby increasing intracellular cyclic AMP (cAMP) in pancreatic beta cells. This increases glucose-dependent insulin release. Dulaglutide also reduces the elevated glucagon secretion by inhibiting alpha cells of the pancreas and slows gastric emptying. Altogether this lowers the postprandial glucose level. GLP-1 is normally secreted by L cells of the gastrointestinal (GI) mucosa in response to a meal to normalize blood glucose levels.
Overview

Dulaglutide, designated by the Chemical Abstracts Service number 923950-08-7, is a long-acting glucagon-like peptide-1 receptor agonist developed primarily for the treatment of type 2 diabetes mellitus. As a synthetic analog of human glucagon-like peptide-1, dulaglutide enhances insulin secretion in response to elevated blood glucose levels and slows gastric emptying, contributing to improved glycemic control. It is administered via subcutaneous injection and has gained attention due to its efficacy and safety profile in clinical settings.

Source and Classification

Dulaglutide is classified as a therapeutic peptide and falls under the category of glucagon-like peptide-1 receptor agonists. It is produced through recombinant DNA technology using mammalian cell culture systems. The compound is characterized by its unique structure that includes a modified human immunoglobulin G4 heavy chain fused to a GLP-1 analogue, which extends its half-life and reduces the frequency of administration compared to other diabetes medications.

Synthesis Analysis

Methods

Dulaglutide is synthesized through a multi-step process involving:

  1. Recombinant DNA Technology: The gene encoding the dulaglutide protein is inserted into a suitable expression vector and introduced into host cells (typically Chinese hamster ovary cells).
  2. Cell Culture: The genetically modified cells are cultured under controlled conditions to produce the peptide.
  3. Purification: The synthesized protein undergoes purification processes, including chromatography techniques, to isolate dulaglutide from other cellular components.
  4. Characterization: Analytical methods such as mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of the final product.

Technical Details

The synthesis involves careful monitoring of conditions such as temperature, pH, and nutrient supply to optimize yield and functionality of the peptide. The final product must meet stringent regulatory standards for pharmaceutical use.

Molecular Structure Analysis

Structure

Dulaglutide consists of two identical disulfide-linked chains that include an N-terminal GLP-1 analogue sequence covalently linked to an Fc component of modified immunoglobulin G4. The molecular formula is C2646H4044N704O836S18C_{2646}H_{4044}N_{704}O_{836}S_{18}, with a molecular weight of approximately 59,669 Da.

Data

The structural modifications enhance stability against enzymatic degradation and improve its pharmacokinetic profile, allowing for once-weekly dosing.

Chemical Reactions Analysis

Reactions

Dulaglutide undergoes various biochemical reactions in the body:

  1. Binding to GLP-1 Receptors: Upon administration, dulaglutide binds to GLP-1 receptors on pancreatic beta cells, stimulating insulin secretion.
  2. Inhibition of Dipeptidyl Peptidase IV: The structural modifications help inhibit dipeptidyl peptidase IV activity, prolonging the action of endogenous incretin hormones.
  3. Metabolism: Dulaglutide is metabolized into its constituent amino acids through general protein catabolism pathways.

Technical Details

The pharmacokinetics reveal that after subcutaneous injection, maximum plasma concentrations are reached within 24–72 hours, with a half-life ranging from approximately 4.7 to 5 days depending on dosage.

Mechanism of Action

Dulaglutide mimics the action of endogenous GLP-1 by:

  1. Stimulating Insulin Secretion: In response to elevated glucose levels, it enhances insulin release from pancreatic beta cells.
  2. Suppressing Glucagon Secretion: It reduces glucagon levels, which helps lower hepatic glucose production.
  3. Slowing Gastric Emptying: This action contributes to increased satiety and reduced food intake.

Data from clinical trials indicate significant improvements in glycemic control among patients treated with dulaglutide compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dulaglutide is typically presented as a clear or slightly opalescent solution.
  • Solubility: It is soluble in aqueous solutions suitable for injection.

Chemical Properties

  • Stability: Dulaglutide exhibits stability under refrigerated conditions but should be protected from light.
  • pH Range: The optimal pH range for storage and administration is between 4.0 and 6.0.

Relevant data indicate that dulaglutide maintains its efficacy over time when stored correctly.

Applications

Dulaglutide is primarily used in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: It aids in achieving glycemic control when combined with diet and exercise.
  • Potential Research Applications: Emerging studies suggest possible benefits in neuroprotection and weight management in various metabolic disorders.
Chemical Characterization of 923950-08-7

Structural Identification and CAS Registry Classification

IUPAC Nomenclature and Molecular Formula

The compound designated by CAS registry number 923950-08-7 is scientifically identified as a fusion protein with the systematic IUPAC name:Immunoglobulin G4 (227-C-terminal amidoglycine)-[7-37-glucagon-like peptide] fusion protein, human clone [1] [4]. This reflects its dual-component molecular architecture comprising a modified human IgG4 Fc fragment covalently linked to a truncated glucagon-like peptide 1 (GLP-1) analogue.

The empirical molecular formula is C₂₆₄₆H₄₀₄₄N₇₀₄O₈₃₆S₁₈, representing the complete atomic composition of the dimeric glycoprotein structure. The peptide moiety corresponds to the sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Glu-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Gly-Gly [1] [3] [4]. This sequence retains the bioactive core of native GLP-1(7-37) while enabling fusion to the immunoglobulin scaffold.

SMILES Notation and InChI Key Analysis

Due to its macromolecular nature (>5,000 Da), the SMILES notation is exceptionally complex:CC[C@H](C)[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)... [7]. This string encodes the complete stereochemical configuration of the polypeptide backbone and side-chain connections.

The InChI Key HPNPLWNTQBSMAJ-FBXRENMFSA-N provides a unique, hashed identifier derived from the full InChI descriptor. This 27-character key enables precise database searches across chemical repositories, confirming its structural uniqueness among bioconjugates [7].

Molecular Weight Determination

Experimental mass spectrometry confirms a molecular weight of 59,670.63 g/mol for the intact glycosylated dimer [6]. This value incorporates post-translational modifications and disulfide bridging. Notably, literature reports of ~32 kDa refer to the activated main chain (unmodified monomeric peptide subunit) rather than the full therapeutic construct [1] [4]. The table below clarifies this distinction:

Table 1: Molecular Weight Specifications

Structural FormMolecular Weight (g/mol)Source
Full glycosylated dimer59,670.63LactMed Database
Activated peptide monomer3,213.2AbMole COA

Physicochemical Properties

Solubility Profile

Dulaglutide exhibits high aqueous solubility (>50 mg/mL in purified water) at physiological pH (7.0-7.8), attributable to its extensive polar surface area and ionizable residues [1] [4]. In organic solvents (acetonitrile, methanol, DMSO), solubility decreases markedly (<0.1 mg/mL), with observable aggregation at concentrations exceeding 10 mg/mL. This behavior necessitates formulation in buffered aqueous solutions (pH 7.4) for research applications [1] [3].

Table 2: Solubility and Stability Parameters

PropertyConditionsValue
Aqueous solubility25°C, pH 7.4>50 mg/mL
Organic solvent solubility25°C, DMSO<0.1 mg/mL
Thermal denaturationDifferential scanning calorimetryOnset: 58.5°C ± 0.3°C

LogP and Topological Polar Surface Area (TPSA)

Computational models predict a LogP value of -23.7, indicating extreme hydrophilicity incompatible with passive membrane diffusion [7]. The topological polar surface area spans >5,000 Ų, consistent with its polypeptide architecture and solvent-exposed residues. These properties necessitate parenteral administration in clinical contexts (though administration details are excluded per requirements).

Biological Activity and Molecular Interactions

Target Binding Specificity

Dulaglutide functions as a glucagon-like peptide-1 receptor (GLP-1R) agonist with picomolar binding affinity (Kd = 0.12 nM) [1] [4]. The covalent IgG4 fusion extends plasma half-life to 90 hours versus 2 minutes for native GLP-1, enabling sustained receptor engagement. Molecular dynamics simulations reveal stabilization of the receptor's extracellular domain through salt bridges involving Glu15 and Arg190 of GLP-1R.

Biochemical Pathways Modulated

Upon GLP-1R binding, dulaglutide triggers two primary mechanisms:

  • Insulinotropic action: Glucose-dependent insulin secretion via pancreatic β-cell cAMP/PKA pathway activation
  • Glucagon suppression: Inhibition of α-cell exocytosis through protein kinase A-mediated channel phosphorylation [1] [6]

Concomitant effects include slowed gastric emptying (via vagal afferent signaling) and appetite regulation (hypothalamic cAMP response), though these secondary pathways fall outside structural characterization scope.

Properties

CAS Number

923950-08-7

Product Name

923950-08-7

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C149H221N37O49

Molecular Weight

3314.6 g/mol

InChI

InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1

InChI Key

HPNPLWNTQBSMAJ-FBXRENMFSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.